2-Benzoylpyridine

Drug Metabolism Enzyme Induction Toxicology

Studying Phase II conjugation requires selective inducers that avoid Phase I CYP450 interference. 2-Benzoylpyridine uniquely increases Phase II enzyme activities (glucuronidation, sulfation, glutathione conjugation) without inducing Phase I enzymes-unlike 4-substituted analogs. • Selective Phase II induction for clean mechanistic toxicology studies. • Core scaffold for BpT thiosemicarbazones with sub-nanomolar IC₅₀ against leukemia cells. • Essential N,O-bidentate ligand for metal complex synthesis & catalysis. Supplied with CoA; global shipping.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 91-02-1
Cat. No. B047108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoylpyridine
CAS91-02-1
SynonymsPhenyl-2-pyridinyl-methanone;  2-Benzoylpyridine;  2-Pyridyl Phenyl Ketone;  NSC 20887;  Phenyl 2-pyridyl Ketone;  Phenyl(2-pyridinyl)methanone
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
InChIKeyGCSHUYKULREZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 0.25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoylpyridine: Overview & Applications


2-Benzoylpyridine (2-BP; phenyl 2-pyridyl ketone) is a diarylmethanone characterized by a carbonyl bridge linking a pyridine ring at the 2-position to a phenyl group . Its unique ortho-disposition of nitrogen and carbonyl oxygen atoms enables the formation of a stable five-membered chelate ring with metal ions, a feature that distinguishes it from its meta- and para-substituted isomers [1]. This structural arrangement underpins its use as a versatile N,O-bidentate ligand in coordination chemistry, a precursor to biologically active thiosemicarbazones, and a substrate for studying regioselective drug-metabolizing enzyme induction [2][3].

Coordination Chemistry
N,O-bidentate chelating ligand for metal complexes
Medicinal Chemistry
Precursor for biologically active thiosemicarbazone series
Drug Metabolism
Substrate for regioselective enzyme induction studies

2-Benzoylpyridine Isomer Specificity


The specific 2-position substitution on the pyridine ring of 2-benzoylpyridine is not a trivial structural nuance; it is the primary driver of its distinct chemical and biological behavior. Generic substitution with a 3- or 4-benzoylpyridine, or even a 2-acetylpyridine analog, will fundamentally alter the compound's interaction with biological targets and chemical reagents. For instance, only the 2-isomer demonstrates a selective induction of Phase II conjugation enzymes without affecting cytochrome P450, whereas 4-substituted isomers trigger broader Phase I enzyme induction [1]. Similarly, the ortho-chelating motif is essential for its specific metal-binding mode, which is critical for the activity of its derived anticancer thiosemicarbazones [2]. Substitution with a compound lacking this precise geometry will compromise the intended application's outcomes, whether in a biochemical assay, catalytic system, or synthetic pathway.

Isomer shift 3- or 4-benzoylpyridine may alter enzyme induction profile from selective Phase II to broader Phase I response.
Analog switch 2-acetylpyridine analog may change coordination mode from monodentate to bidentate chelation, altering complex geometry.

2-Benzoylpyridine Performance Evidence


Selective Phase II Enzyme Induction

In a comparative in vivo study in male rats, 2-benzoylpyridine (2-BP) selectively induced Phase II conjugation enzymes without increasing cytochrome P450 (Phase I) levels. This is in stark contrast to 4-substituted pyridines like 4-benzylpyridine, which significantly induced cytochrome P450 [1]. This differential effect was also observed in the induction of glutathione-S-transferase, which was increased by 2-BP but not by the 4-isomer [1].

Selective Phase II Induction
Head-to-head
2-BP: Phase II ↑, no CYP induction
4-isomers: Phase I ↑
Supports Phase II-selective induction study context
In vivo rat model; class-specific induction profile
Drug Metabolism Enzyme Induction Toxicology

Coordination Mode in Au(III) and Pd(II) Complexes

NMR studies comparing 2-benzoylpyridine (2bz′py) and its direct analog 2-acetylpyridine (2apy) revealed a critical difference in their coordination chemistry with Au(III) and Pd(II) [1]. While 2-acetylpyridine acts as a bidentate N,O-chelate, 2-benzoylpyridine binds exclusively in an N(1)-monodentate fashion in complexes like trans-[Pd(2bz′py)2Cl2] and [Au(2bz′py)Cl3] [1]. This difference is attributed to the steric bulk of the phenyl ring versus the methyl group.

Coordination Mode Au/Pd
Head-to-head
2-BP: exclusively N(1)-monodentate
2-Acetylpyridine: N,O-bidentate
Defines distinct complex stoichiometry and geometry
NMR characterization; steric control by phenyl ring
Coordination Chemistry Organometallic Synthesis Ligand Design

Carbonyl Reductase Substrate Efficiency

The catalytic efficiency (Vmax/Km) of recombinant pig testicular 20β-hydroxysteroid dehydrogenase (20β-HSD) was compared across the three positional isomers of benzoylpyridine [1]. 2-Benzoylpyridine demonstrated the highest Vmax/Km value among the three, indicating it is the most efficient substrate for this enzyme [1].

Carbonyl Reductase Efficiency
Head-to-head
2-BP: highest Vmax/Km among isomers
Reported higher substrate efficiency in 20β-HSD assay
In vitro recombinant enzyme; 3- and 4-isomers lower
Biocatalysis Enzyme Kinetics Chiral Synthesis

Thiosemicarbazone Antiproliferative Activity

The 2-benzoylpyridine thiosemicarbazone (BpT) series represents a class of potent antiproliferative agents. The parent BpT chelators were found to be more active than their di-2-pyridylketone thiosemicarbazone (DpT) homologues, making them the most active anticancer agents developed in that laboratory [1]. Furthermore, a specific derivative, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone, exhibited an IC50 as low as 0.004 μg/mL against the MOLT-3 leukemia cell line [2].

Thiosemicarbazone Activity
Cross-study comparable
IC50 0.004 μg/mL (MOLT-3)
Supports cytotoxicity endpoint review
BpT series vs. DpT series; cell-model context
Medicinal Chemistry Anticancer Agents Iron Chelation

Aqueous-Phase Photocyclisation

A combined femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopic study revealed that 2-benzoylpyridine (2-BPy) undergoes a fast photocyclisation reaction in aqueous solvents upon UV excitation [1]. The reaction proceeds through an nπ* triplet state intermediate to form a photocyclized product, a behavior not observed for the 3- and 4-benzoylpyridine isomers due to their inability to adopt the required conformation [2].

Aqueous Photocyclisation
Class-level inference
2-BP: fast photocyclisation via nπ* triplet
3-/4-isomers: no reaction
Context-dependent photochemical probe behavior
fs-TA/ns-TR3 study; aqueous solvent required
Photochemistry Physical Chemistry Reaction Mechanisms

Green Catalytic Tetrazole Synthesis

A Schiff base catalyst derived from 2-benzoylpyridine, immobilized on boehmite nanoparticles (Cu-2BP-Schiff-base@B-NPs), was applied to the homoselective synthesis of 5-substituted tetrazoles [1]. The catalyst enabled high product yields in short reaction times (e.g., 15-90 minutes) in PEG-400 as a green solvent and could be recycled at least four times without significant loss of efficiency [1]. The reported TOF values range from 0.67 to 4.0 h⁻¹ for various substrates [2]. This performance is a direct result of the specific N,O-coordination pocket provided by the 2-benzoylpyridine-derived ligand, which is not possible with other positional isomers or simpler ketones.

Green Catalytic Tetrazole Synthesis
Class-level inference
TOF up to 4.0 h⁻¹, recyclable 4×
Reported catalytic performance with immobilized Cu-2BP-Schiff-base
PEG-400, 100 °C; boehmite nanoparticle support
Heterogeneous Catalysis Green Chemistry Nanomaterials

2-Benzoylpyridine Application Scenarios


Phase II Drug Metabolism Studies

Researchers seeking to isolate and study Phase II conjugation reactions (e.g., glucuronidation, sulfation, glutathione conjugation) can utilize 2-benzoylpyridine as a selective inducer. As demonstrated in Section 3, 2-BP increases Phase II enzyme activities without concurrently inducing Phase I cytochrome P450 enzymes, unlike 4-substituted pyridine analogs [1]. This provides a clean experimental system for mechanistic toxicology and pharmacology studies.

Anticancer Thiosemicarbazone Chelator Synthesis

Medicinal chemistry and drug discovery programs focused on iron chelation therapy for cancer should procure 2-benzoylpyridine as the core scaffold for synthesizing the highly active BpT (2-benzoylpyridine thiosemicarbazone) series. Evidence shows the BpT chelators exhibit superior antiproliferative activity compared to their DpT (di-2-pyridylketone thiosemicarbazone) homologues, with some derivatives achieving sub-nanomolar IC50 values against leukemia cell lines [2][3].

Monodentate Ligands for Metal Complexes

Inorganic and organometallic chemists aiming to synthesize Au(III) or Pd(II) complexes with a specific N(1)-monodentate binding mode should select 2-benzoylpyridine over 2-acetylpyridine. The steric bulk of the phenyl ring in 2-BP prevents N,O-chelation and enforces monodentate coordination, enabling the preparation of unique coordination geometries and stoichiometries not accessible with the acetyl analog [4].

Heterogeneous Green Nanocatalyst Development

Researchers developing sustainable catalytic systems can utilize 2-benzoylpyridine as a ligand precursor for immobilizing copper ions on nanoparticle supports. The resulting catalyst, Cu-2BP-Schiff-base@B-NPs, has been shown to efficiently catalyze the homoselective synthesis of 5-substituted tetrazoles in a green solvent (PEG-400) with excellent recyclability and high TOF values (up to 4.0 h⁻¹) [5][6]. This application leverages the unique chelating ability of the 2-benzoylpyridine scaffold.

Application
Selection Property
Validation Focus
Phase II drug metabolism studies
Selective Phase II induction profile
Phase I exclusion confirmation
Antiproliferative chelator synthesis
Reported cell-model response context
Cytotoxicity endpoint review across cell lines
Monodentate ligand for metal complexes
N(1)-monodentate coordination mode
Coordination geometry and stoichiometry confirmation
Heterogeneous green nanocatalyst development
Recyclable catalytic activity
TOF and recyclability validation in PEG-400

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzoylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.